(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate

Overview

Description

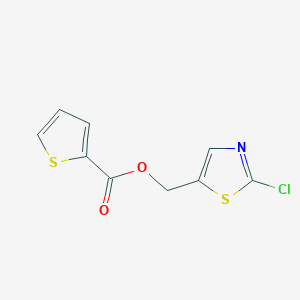

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate is a chemical compound with the molecular formula C9H6ClNO2S2. It is a heterocyclic compound containing both thiazole and thiophene rings, which are known for their significant roles in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate typically involves the reaction of 2-chlorothiazole with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate is a chemical compound with potential applications in medicinal chemistry and agrochemicals due to its antimicrobial, antifungal, and anticancer properties. The compound features a thiophene ring substituted at the 2-position with a methoxy group linked to a thiazole ring via a methylene bridge, along with a carboxylate functional group.

Scientific Research Applications

- Antimicrobial applications Compounds containing thiazole and thiophene moieties are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant activity against certain pathogens, although detailed studies are necessary to fully elucidate its mechanisms of action.

- Antifungal applications This compound is also noted for its potential biological activities, particularly in pharmacology. Compounds containing thiazole and thiophene moieties are often investigated for their antifungal properties.

- Anticancer applications Studies suggest that this compound may exhibit significant activity against certain cancer cells, although detailed studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like thiazole, thiamine (Vitamin B1), and sulfathiazole share the thiazole ring structure.

Thiophene Derivatives: Compounds such as thiophene, 2-acetylthiophene, and thiophene-2-carboxylic acid share the thiophene ring structure.

Uniqueness

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate is unique due to the combination of both thiazole and thiophene rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential for diverse applications in various fields .

Biological Activity

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate, with the CAS number 341967-67-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of 259.72 g/mol. The compound features a thiazole ring and a thiophene moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies highlight the antibacterial potency of this compound against a range of Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Table 1 summarizes the MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.019 |

| Streptococcus pneumoniae | 0.030 |

| Pseudomonas aeruginosa | 0.040 |

These values indicate that the compound exhibits significant antibacterial activity, outperforming some conventional antibiotics like ampicillin and streptomycin in certain assays .

The mechanism by which this compound exerts its antibacterial effects primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria:

- Inhibition of DNA Gyrase : The compound binds to the GyrB subunit, inhibiting its activity with IC values ranging from 0.0033 to 0.046 µg/mL .

- Selectivity : The compound shows selectivity towards bacterial topoisomerase IV without significantly affecting human topoisomerase II, suggesting a favorable safety profile .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in this compound is crucial for its biological activity:

- Thiazole Ring : Essential for binding interactions with target enzymes.

- Chlorine Substituent : Enhances lipophilicity and may improve membrane penetration.

Research indicates that modifications to these structural components can lead to variations in potency and selectivity against different bacterial strains .

Case Studies

Several studies have evaluated the efficacy of this compound in vivo:

- In Vivo Efficacy Against Mycobacterium tuberculosis : A study demonstrated that derivatives similar to this compound showed promising results against M. tuberculosis, indicating potential as an antitubercular agent .

- Safety Profile : Toxicity assays conducted on HepG2 human liver cells revealed minimal cytotoxicity, supporting its potential as a therapeutic candidate .

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S2/c10-9-11-4-6(15-9)5-13-8(12)7-2-1-3-14-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOVHABFUVTLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OCC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324647 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818715 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

341967-67-7 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.